molecular formula C16H16Cl2N2O2 B5823487 (5,7-dichloroquinolin-8-yl) azepane-1-carboxylate

(5,7-dichloroquinolin-8-yl) azepane-1-carboxylate

Cat. No.: B5823487
M. Wt: 339.2 g/mol
InChI Key: LCJJTHKHSRSZCZ-UHFFFAOYSA-N
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Description

(5,7-dichloroquinolin-8-yl) azepane-1-carboxylate is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

(5,7-dichloroquinolin-8-yl) azepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O2/c17-12-10-13(18)15(14-11(12)6-5-7-19-14)22-16(21)20-8-3-1-2-4-9-20/h5-7,10H,1-4,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJJTHKHSRSZCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,7-dichloroquinolin-8-yl) azepane-1-carboxylate typically involves the functionalization of the quinoline ring. Common synthetic routes include:

    Gould-Jacob Synthesis: This method involves the cyclization of aniline derivatives with β-ketoesters under acidic conditions.

    Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with ketones.

    Skraup Synthesis: This method involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

(5,7-dichloroquinolin-8-yl) azepane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Water radical cations, ambient conditions.

    Reduction: Sodium borohydride, ethanol.

    Substitution: Nucleophiles such as amines or thiols, in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

(5,7-dichloroquinolin-8-yl) azepane-1-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (5,7-dichloroquinolin-8-yl) azepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5,7-dichloroquinolin-8-yl) azepane-1-carboxylate is unique due to its specific structural features, such as the presence of chloro substituents and the azepane ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications.

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